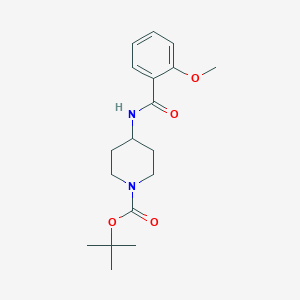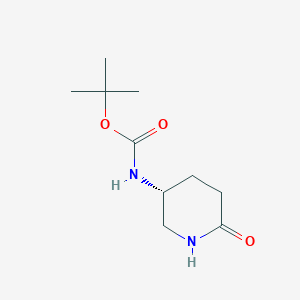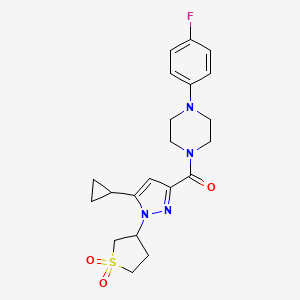
(5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H25FN4O3S and its molecular weight is 432.51. The purity is usually 95%.
BenchChem offers high-quality (5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interactions and Pharmacophore Models
Research on molecular interactions, particularly focusing on cannabinoid receptors, has been conducted. For instance, in the study by Shim et al. (2002), the authors explored the molecular interaction of a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. They developed unified pharmacophore models for CB1 receptor ligands, suggesting significant implications for understanding receptor interactions and drug design.
Synthesis and Antibacterial Activity
Novel pyrazole and isoxazole derivatives, related to the compound , have been synthesized and shown to exhibit good antibacterial and antifungal activity. Sanjeeva et al. (2022) in their research published in the Research Journal of Chemistry and Environment reported on the synthesis and characterization of these derivatives, highlighting their potential in developing new antimicrobial agents.
Anticancer and Antituberculosis Studies
Mallikarjuna et al. (2014) in the International Journal of Pharmacy and Pharmaceutical Sciences synthesized derivatives of cyclopropyl and piperazin-1-yl methanone, demonstrating significant anticancer and antituberculosis activities in vitro. These findings provide insights into the potential therapeutic applications of related compounds in treating cancer and tuberculosis.
Antitubercular Activities Optimization
Research by Bisht et al. (2010) in the "European journal of medicinal chemistry" showed the synthesis of related compounds and their evaluation against Mycobacterium tuberculosis. The findings suggest the potential use of these compounds in developing new antitubercular agents.
Electrochemical Studies
Srinivasu et al. (1999) reported electrochemical studies of a related compound, 1-cyc1opropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid, in the Indian Journal of Chemistry Section B-organic Chemistry Including Medicinal Chemistry. Their research focused on understanding the electrochemical mechanisms and has implications for the quantitative analysis of these compounds.
Propiedades
IUPAC Name |
[5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3S/c22-16-3-5-17(6-4-16)24-8-10-25(11-9-24)21(27)19-13-20(15-1-2-15)26(23-19)18-7-12-30(28,29)14-18/h3-6,13,15,18H,1-2,7-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFXCWZVTQEENG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2392321.png)
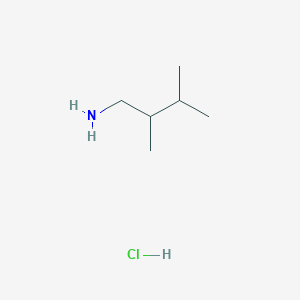
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2392325.png)
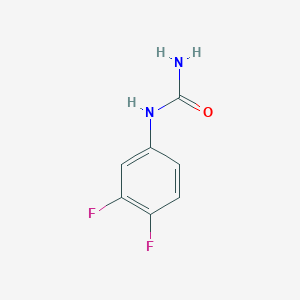
![1-[3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethanone](/img/structure/B2392333.png)
![(E)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2392334.png)
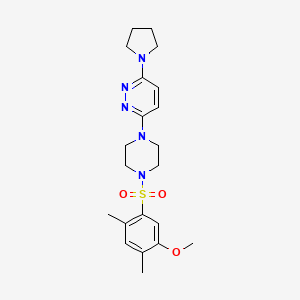
![3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one](/img/structure/B2392336.png)
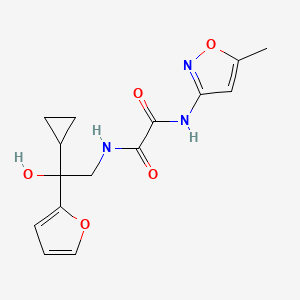
![(4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2392338.png)
![N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide](/img/structure/B2392339.png)
